5-Methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid
Description
5-Methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a pyridin-3-yl group at position 3. Isoxazole derivatives are widely studied for their pharmacological properties, including enzyme inhibition and receptor modulation, particularly in neurological and metabolic disorders .
Properties
IUPAC Name |
5-methyl-3-pyridin-3-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSNIYFVPQDCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclization
A widely used method involves cyclocondensation of β-ketoester precursors with hydroxylamine hydrochloride under alkaline conditions. For example:
- Reagents : Ethyl 3-oxo-3-(pyridin-3-yl)propanoate, hydroxylamine hydrochloride, sodium acetate.
- Conditions : Methanol/water solvent system at 0–50°C for 4–12 hours.
- Yield : 68–82%.
- Mechanism : The β-ketoester undergoes nucleophilic attack by hydroxylamine, followed by cyclization to form the isoxazole ring.
Optimization for Industrial Production
A Chinese patent (CN103539753A) reports a scalable three-step process:
- Cyclization : Reacting acetone oxime with 2,2-diethoxyacetic acid ethyl ester in tetrahydrofuran (THF) and butyllithium.
- Acylation : Treating the intermediate with methanesulfonyl chloride in dichloroethane.
- Hydrolysis : Acidic hydrolysis with trifluoroacetic acid to yield the carboxylic acid.
Suzuki-Miyaura Cross-Coupling
Palladium-Catalyzed Coupling
This method introduces the pyridin-3-yl group via cross-coupling of halogenated isoxazole intermediates with pyridinylboronic acids:
Recent Advances
A 2022 study utilized Mo(CO)$$_6$$-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to access 4-oxo-1,4-dihydropyridine-3-carboxylates, which were further functionalized to the target compound.
- Key Step : Reductive opening of isoxazole with Mo(CO)$$6$$/H$$2$$O/MeCN.
- Yield : 45–74% depending on temperature.
Transesterification and Hydrolysis
Ethyl Ester Synthesis
A Polish patent (PL216764B1) details transesterification of methyl esters to ethyl derivatives using lithium methoxide:
Carboxylic Acid Formation
Hydrolysis of the ethyl ester with concentrated HCl or NaOH yields the free acid:
Comparative Analysis of Methods
Challenges and Optimization
- Regioselectivity : Competing formation of 3-pyridin-4-yl isomers requires careful control of reaction stoichiometry.
- Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization in ethanol/water mixtures is critical for removing byproducts.
- Safety : Use of Mo(CO)$$_6$$ mandates strict ventilation due to CO release.
Chemical Reactions Analysis
5-Methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
Medicinal Chemistry
Immunosuppressive Properties
Research has demonstrated that derivatives of 5-methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid exhibit immunosuppressive effects. In vitro studies showed that these compounds inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). The mechanism involves the modulation of tumor necrosis factor (TNF) production, suggesting potential applications in treating autoimmune diseases and transplant rejection .
Antiproliferative Activity
Certain derivatives have displayed strong antiproliferative activity against various cancer cell lines. For instance, modifications at the 4-position of the isoxazole ring have led to compounds with enhanced activity compared to traditional chemotherapeutics like cyclosporine A. These findings indicate a promising avenue for developing new anticancer agents .
Synthetic Applications
Synthesis of Isoxazole Derivatives
The compound serves as a precursor in synthesizing various isoxazole derivatives through innovative synthetic routes. For example, recent studies have reported efficient methods for obtaining isoxazole derivatives using microwave-assisted synthesis, which enhances yield and reduces reaction times . This approach not only simplifies the synthesis but also allows for the exploration of structure-activity relationships in drug design.
Case Studies
Mechanism of Action
The mechanism of action of 5-Methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Pyridinyl vs. Phenyl : The pyridin-3-yl group introduces a nitrogen atom, enabling hydrogen bonding and dipole interactions, unlike the purely hydrophobic phenyl group .
- Heterocyclic Modifications : Pyrazole and pyrrolidine substitutions (e.g., in and ) introduce additional nitrogen atoms, altering electronic properties and solubility. The hydrochloride salt in enhances aqueous solubility, critical for drug formulation.
- Carboxylic Acid vs.
Physicochemical Properties
- Solubility : The hydrochloride salt of 5-methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid () exhibits higher water solubility than the parent carboxylic acid due to ionic character.
- Thermal Stability : Phenyl-substituted analogs () show higher melting points (~200–250°C) compared to pyridinyl derivatives, likely due to enhanced crystal packing from aromatic stacking .
- LogP : Pyridinyl derivatives (LogP ~1.5–2.0) are less lipophilic than phenyl analogs (LogP ~2.5–3.0), influencing membrane permeability .
Biological Activity
5-Methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid (also referred to as compound 1) is a compound of interest due to its potential biological activities, particularly in the context of neurological and cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
5-Methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid is characterized by its isoxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen. The presence of the pyridine moiety enhances its interaction with biological targets, particularly in neurological pathways.
GABA Receptor Modulation
Research indicates that 5-Methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid exhibits activity at GABA receptors, specifically influencing GABA_A receptor subtypes. This interaction suggests potential applications in treating cognitive disorders, as modulation of these receptors can enhance cognitive function without significant proconvulsant effects .
Inhibition of Oncogenic Pathways
Additionally, studies have shown that this compound can inhibit pathways associated with tumor growth. It has been noted for its role in inhibiting Bcl-2 and Bcl-xL proteins, which are critical in preventing apoptosis in cancer cells. The compound's binding affinity to these proteins has been demonstrated to induce apoptosis in various cancer cell lines .
Biological Activity Summary Table
Case Studies and Research Findings
- Cognitive Enhancement : In a study evaluating the cognitive-enhancing effects of various compounds, 5-Methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid was found to selectively activate GABA_A receptors associated with cognitive functions. This selectivity minimizes adverse effects typically associated with broader GABAergic agents .
- Cancer Research : A series of experiments involving human cancer cell lines demonstrated that this compound effectively inhibited cell proliferation by promoting apoptosis through its interaction with Bcl-2 family proteins. The IC50 values reported were significantly lower than those of traditional chemotherapeutic agents, indicating a promising therapeutic window for further development .
- Antioxidant Activity : Comparative studies using models such as C. elegans and human fibroblasts revealed that derivatives including 5-Methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid exhibited superior antioxidant properties compared to standard antioxidants like quercetin, suggesting potential applications in age-related diseases and oxidative stress management .
Q & A
Q. What are the optimal synthetic routes for 5-methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like aminomalononitrile tosylate (AMNT) and isoxazole carbonyl chlorides. For example, 5-amino-3-methylisoxazole-4-carbonyl chloride reacts with AMNT in 1-methyl-2-pyrrolidinone (NMP) to form intermediates, which are further functionalized with triethyl orthoacetate under reflux . Characterization of intermediates involves HPLC purity analysis (≥95%), NMR (¹H/¹³C), and mass spectrometry to confirm structural integrity .
Q. How should researchers handle stability issues during storage and experimental use?
- Methodological Answer : Stability is influenced by temperature, humidity, and light exposure. Store the compound in airtight containers under dry, inert atmospheres (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation. For lab use, avoid prolonged exposure to solvents like DMSO, which may accelerate degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities in the pyridinyl and isoxazole rings. For example, ¹H NMR in DMSO-d₆ typically shows signals at δ 8.5–9.0 ppm (pyridine protons) and δ 6.5–7.0 ppm (isoxazole protons). FT-IR detects carboxylic acid C=O stretching (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₀H₈N₂O₃) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer : Optimize solvent systems (e.g., replace NMP with acetonitrile for better solubility) and catalyst loading (e.g., 10 mol% DMAP for acylations). Use Design of Experiments (DoE) to assess variables like temperature (80–120°C), reaction time (12–24 h), and stoichiometry. For example, increasing equivalents of triethyl orthoacetate from 1.2 to 2.0 improves cyclization yields by 15–20% .
Q. How to resolve contradictions in reported solubility and crystallinity data?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Perform X-ray crystallography to identify dominant polymorphs. For solubility, use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (pH 2–10). If solubility in DMSO conflicts with literature, verify purity via HPLC-UV/ELSD and test under controlled humidity (e.g., 25°C/60% RH) .
Q. What strategies validate the compound’s biological activity in enzyme inhibition assays?
- Methodological Answer : Screen against target enzymes (e.g., PI3Kα or COX-2) using fluorescence polarization or SPR (surface plasmon resonance) . For IC₅₀ determination, employ dose-response curves (0.1–100 µM) in triplicate. Counteract false positives by including denaturation controls (e.g., heat-treated enzyme) and off-target profiling (e.g., kinase panel screening) .
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer : Variations may stem from cell-specific metabolism or efflux pump activity. Use isogenic cell lines (e.g., P-gp overexpressing vs. knockout) to assess transport effects. Combine metabolomic profiling (LC-MS/MS) with RNA-seq to identify resistance mechanisms. Validate findings using synergistic studies with inhibitors like verapamil (P-gp blocker) .
Key Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
